

Application Notes and Protocols: Tetrachlorohydroquinone as an Intermediate in Dye Synthesis

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Compound of Interest

Compound Name: Tetrachlorohydroquinone

Cat. No.: B164984

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Introduction

Tetrachlorohydroquinone and its oxidized form, tetrachloro-p-benzoquinone (chloranil), are pivotal intermediates in the synthesis of a variety of dyes and pigments, particularly those within the dioxazine and triphenodioxazine classes. These dyes are renowned for their high performance, brilliant colors, and excellent fastness properties. This document provides detailed application notes and experimental protocols for the synthesis of C.I. Pigment Violet 23, a commercially significant violet pigment, utilizing a derivative of **tetrachlorohydroquinone** chemistry.

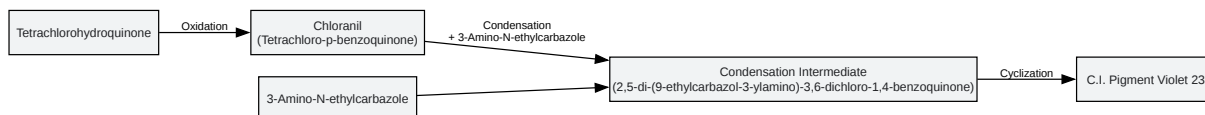
Core Application: Synthesis of C.I. Pigment Violet 23

C.I. Pigment Violet 23 is a high-performance organic pigment widely used in coatings, plastics, and inks.^[1] Its synthesis involves the condensation of an aromatic amine with chloranil, which is directly produced from the oxidation of **tetrachlorohydroquinone**. The key reaction is the condensation of 3-amino-N-ethylcarbazole with chloranil.^[2]

Reaction Pathway

The synthesis of Pigment Violet 23 from 3-amino-N-ethylcarbazole and chloranil (derived from **tetrachlorohydroquinone**) proceeds through a condensation reaction followed by a cyclization

step.



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Caption: Synthesis pathway of C.I. Pigment Violet 23.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of C.I. Pigment Violet 23 based on a literature procedure.

Parameter	Value	Reference
Reactants		
3-Amino-N-ethylcarbazole	100 g	[3]
Chloranil	87.5 g	[3]
Anhydrous Sodium Acetate	42.5 g	[3]
o-dichlorobenzene (solvent)	1940 g	[3]
Water	6.3 ml	[3]
Reaction Conditions		
Initial Temperature	50 °C	[3]
Condensation Temperature	60-65 °C	[3]
Condensation Time	3 hours	[3]
Acetic Acid Removal	115 °C (in vacuo)	[3]
Cyclization Temperature	150 °C	[3]
Yield		
Theoretical Yield	85.5% (relative to aminoethylcarbazole)	[3]

Experimental Protocols

The following protocols are based on established methods for the synthesis of C.I. Pigment Violet 23.

Protocol 1: Synthesis of C.I. Pigment Violet 23

This protocol details the condensation and cyclization reactions to form the crude pigment.

Materials:

- 3-Amino-N-ethylcarbazole (100 g)

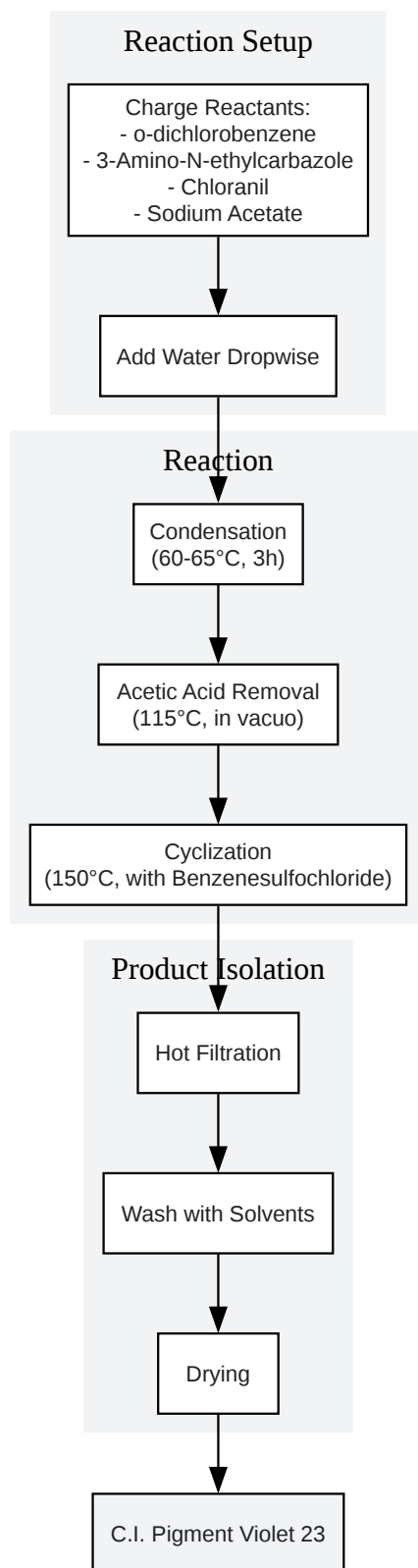
- Chloranil (87.5 g)
- Anhydrous sodium acetate (42.5 g)
- o-dichlorobenzene (1940 g)
- Water (6.3 ml)
- Benzenesulfochloride (45 g)
- Reaction vessel with stirrer, thermometer, and condenser

Procedure:

- To a reaction vessel, add 1940 g of o-dichlorobenzene.
- At 50 °C, introduce 100 g of 3-amino-N-ethylcarbazole, 42.5 g of anhydrous sodium acetate, and 87.5 g of chloranil.
- Add 6.3 ml of water dropwise while stirring vigorously.
- Maintain the mixture at 60-65 °C and continue stirring for 3 hours. Monitor the reaction to ensure the consumption of 9-ethyl-3-aminocarbazole.
- After the condensation is complete, heat the mixture to 115 °C under vacuum for 5 hours to distill off the acetic acid formed during the reaction.
- Release the vacuum and heat the mixture to 150 °C.
- Add 45 g of benzenesulfochloride at this temperature to facilitate the cyclization reaction.
- After the cyclization is complete, the crude Pigment Violet 23 can be isolated by filtration of the hot reaction mixture.
- Wash the filter cake with o-dichlorobenzene and then with a suitable solvent (e.g., methanol) to remove impurities.
- Dry the pigment product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of C.I. Pigment Violet 23.



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